molecular formula C11H15N B1371162 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1110967-11-7

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1371162
CAS No.: 1110967-11-7
M. Wt: 161.24 g/mol
InChI Key: JUIZVGNNUOJFDZ-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of tetrahydronaphthalene, featuring a methyl group and an amine group attached to the naphthalene ring system

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors in the central nervous system .

Mode of Action

It is suggested that it may interact with its targets, leading to changes in cellular function .

Biochemical Pathways

It is known that similar compounds can affect dopamine catabolism .

Pharmacokinetics

It is known that the compound has a molecular weight of 16125 , which may influence its bioavailability.

Result of Action

It is suggested that it may have neuroprotective activity .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine. For instance, it is recommended to store the compound at a temperature of 4°C .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling and synaptic plasticity . Furthermore, this compound can affect the expression of genes involved in neuroprotection and neurodegeneration, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, its interaction with monoamine oxidase results in the inhibition of this enzyme, which in turn affects the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that this compound remains stable under specific storage conditions, such as low temperatures . Prolonged exposure to environmental factors, such as light and heat, can lead to its degradation and reduced activity . Long-term effects on cellular function have also been observed, with potential implications for neuroprotection and neurodegeneration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit neuroprotective properties, potentially reducing the risk of neurodegenerative diseases . Higher doses can lead to toxic or adverse effects, such as oxidative stress and neuronal damage . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, monoamine oxidase plays a crucial role in the breakdown of this compound, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its distribution within tissues can also influence its efficacy and safety, with potential implications for targeted drug delivery .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl) or phosphorus tribromide (PBr).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving amine-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with the methyl group attached to the nitrogen atom, potentially altering its chemical properties and interactions.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the methyl group on the naphthalene ring, which can influence its steric and electronic properties. This uniqueness can lead to distinct reactivity patterns and biological activities compared to its analogs.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIZVGNNUOJFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110967-11-7
Record name 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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